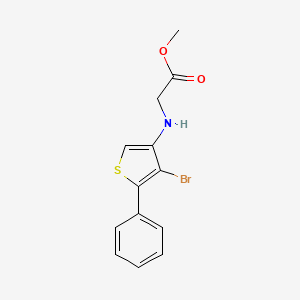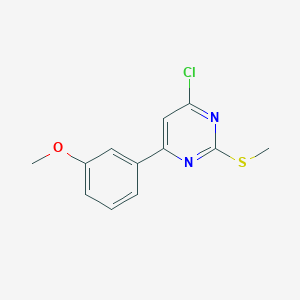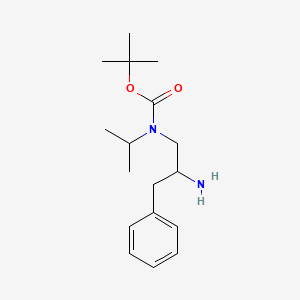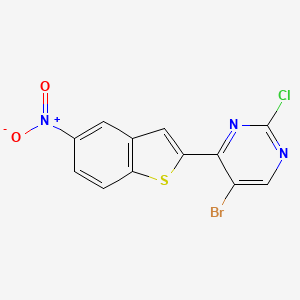
5-Bromo-2-chloro-4-(5-nitro-1-benzothiophen-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-4-(5-nitro-1-benzothiophen-2-yl)pyrimidine is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrimidine ring substituted with bromine, chlorine, and a benzothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-(5-nitro-1-benzothiophen-2-yl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the nitration of benzothiophene to introduce the nitro group. This is followed by halogenation reactions to introduce bromine and chlorine atoms at specific positions on the pyrimidine ring. The final step involves coupling the benzothiophene derivative with the halogenated pyrimidine under suitable conditions, such as the presence of a base and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to achieve large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-chloro-4-(5-nitro-1-benzothiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl boronic acids.
Major Products
Substitution Reactions: Products with different substituents replacing the halogen atoms.
Reduction Reactions: Amino derivatives of the original compound.
Coupling Reactions: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-4-(5-nitro-1-benzothiophen-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyrimidine and benzothiophene derivatives.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-4-(5-nitro-1-benzothiophen-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects. The benzothiophene moiety can enhance the compound’s binding affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another compound with similar halogenation patterns but different functional groups.
2-Bromo-5-nitrothiophene: Shares the nitro and bromo substituents but has a different core structure.
Uniqueness
5-Bromo-2-chloro-4-(5-nitro-1-benzothiophen-2-yl)pyrimidine is unique due to the combination of its pyrimidine and benzothiophene moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological or electronic systems.
Eigenschaften
Molekularformel |
C12H5BrClN3O2S |
|---|---|
Molekulargewicht |
370.61 g/mol |
IUPAC-Name |
5-bromo-2-chloro-4-(5-nitro-1-benzothiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C12H5BrClN3O2S/c13-8-5-15-12(14)16-11(8)10-4-6-3-7(17(18)19)1-2-9(6)20-10/h1-5H |
InChI-Schlüssel |
HOQGOIZLJRUEBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C3=NC(=NC=C3Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[1-(3-cyanophenyl)ethyl-methylamino]propanoate](/img/structure/B13878797.png)
![1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B13878799.png)
![6-benzyl-2-(1H-pyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13878800.png)

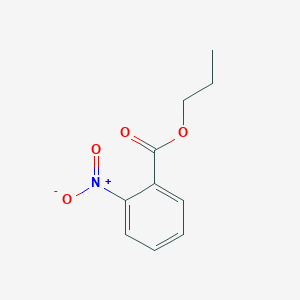

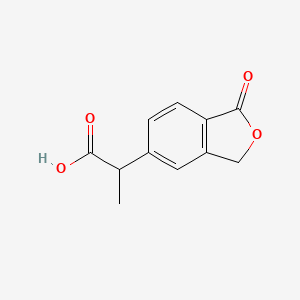



![Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate](/img/structure/B13878855.png)
